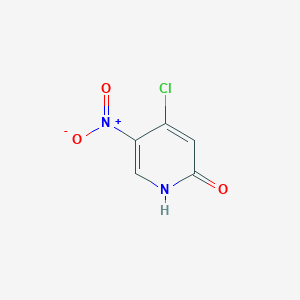

4-Chloro-5-nitropyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBXTOUZMQUTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654901 | |

| Record name | 4-Chloro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850663-54-6 | |

| Record name | 4-Chloro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-hydroxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-5-nitropyridin-2(1H)-one CAS number 850663-54-6

An In-Depth Technical Guide to 4-Chloro-5-nitropyridin-2(1H)-one (CAS 850663-54-6) for Researchers and Drug Development Professionals

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridinone core, is strategically embellished with three key functional groups: a hydroxyl group (in its tautomeric form), a chloro group, and a nitro group. This arrangement makes it a powerful and versatile building block.

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C4-position, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile introduction of a wide array of functional groups and molecular scaffolds. Consequently, this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, including potential therapeutics and agrochemicals.[1][2][3] One notable application is its use as a reactant in the design and synthesis of novel cyclohexyloxy-pyridyl derivatives that function as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in metabolic disorders.[4][5]

This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthesis protocol, its reactivity profile, a practical experimental workflow for its derivatization, and essential safety information.

Section 1: Physicochemical and Spectroscopic Profile

The compound exists in tautomeric equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine forms, with the pyridinone form generally predominating in solid and solution phases. All key data has been consolidated into the table below for efficient reference.

| Property | Value | Source(s) |

| CAS Number | 850663-54-6 | [4][6][7][8][9] |

| Molecular Formula | C₅H₃ClN₂O₃ | [4][6][7][9] |

| Molecular Weight | 174.54 g/mol | [4][6][7][8] |

| Appearance | Dark yellow to brown solid | [1][3][4] |

| Purity | ≥95% - 97%+ | [1][9][10] |

| Density (Predicted) | 1.6 - 1.664 g/cm³ | [4][6][7][11] |

| Boiling Point (Predicted) | 258.0 - 430.9 °C at 760 mmHg | [4][6][7][11] |

| pKa (Predicted) | 6.59 ± 0.10 | [4][5] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Inert atmosphere. Recommended storage at 2-8°C or in a freezer under -20°C. | [1][4][5][6] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 6.36 (1H, s), 8.73 (1H, s) | [4] |

| Mass Spectrum (m/z) | 173 ([M-H]⁻) | [4] |

Section 2: Synthesis and Purification

The synthesis of this compound can be effectively achieved from 4-chloro-3-nitropyridine. The following protocol is based on a reported procedure and provides a high yield of the target compound.[4]

Synthesis Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. indiamart.com [indiamart.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

- 5. Cas 850663-54-6,4-Chloro-5-nitro-2-hydroxypyridine | lookchem [lookchem.com]

- 6. 4-Chloro-5-nitropyridin-2-ol | CAS#:850663-54-6 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Synthonix, Inc > 850663-54-6 | this compound [synthonix.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. This compound, CAS No. 850663-54-6 - iChemical [ichemical.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitropyridin-2(1H)-one from 4-chloro-3-nitropyridine

Abstract

This technical guide provides a comprehensive overview of a novel and efficient synthetic route to 4-Chloro-5-nitropyridin-2(1H)-one, a valuable building block in medicinal chemistry and agrochemical research.[1] The synthesis commences from the readily available starting material, 4-chloro-3-nitropyridine. This document delves into the mechanistic intricacies of the transformation, offers a detailed, step-by-step experimental protocol, and presents key analytical data for the final product. The described methodology is distinguished by its high yield and operational simplicity, making it a valuable asset for researchers and professionals in drug development and related scientific fields.

Introduction and Strategic Overview

This compound and its derivatives are pivotal intermediates in the synthesis of a range of biologically active molecules.[1][2] Their utility is particularly noted in the development of novel inhibitors for enzymes such as diacylglycerol acyl transferase 1, highlighting their potential in therapeutic applications.[2] The unique arrangement of the chloro, nitro, and pyridinone functionalities provides a versatile scaffold for further chemical modifications.

The transformation of 4-chloro-3-nitropyridine to this compound is a non-trivial synthetic challenge that involves the introduction of a hydroxyl group at the C2 position and an apparent migration of the nitro group from C3 to C5. This guide details a patented and verified procedure that navigates this complex transformation efficiently.[2]

The overall synthetic strategy is a one-pot reaction that proceeds through a fascinating and complex mechanism involving a base-mediated rearrangement and oxidation. A thorough understanding of the underlying principles is crucial for successful execution and optimization.

Mechanistic Insights and Rationale

The conversion of 4-chloro-3-nitropyridine to this compound is a sophisticated process that leverages the reactivity of the pyridine ring under strongly basic and oxidative conditions. While the precise mechanism is likely complex and may involve several competing pathways, the key steps can be rationalized as follows:

-

Deprotonation and Nucleophilic Attack: The reaction is initiated by a strong base, potassium tert-butoxide, in liquid ammonia. This highly basic medium can facilitate deprotonation of the pyridine ring or promote the formation of amide anions from ammonia, which can then act as nucleophiles.

-

Oxidation and Rearrangement: The introduction of an oxidizing agent, tert-butyl hydroperoxide, is a critical step. This likely leads to the formation of a reactive intermediate, which then undergoes rearrangement to introduce the oxygen functionality at the 2-position and shift the electronic density of the ring, facilitating the apparent migration of the nitro group.

-

Tautomerization: The initially formed 2-hydroxypyridine derivative exists in equilibrium with its more stable tautomeric form, the 2-pyridinone.[2]

The choice of reagents and reaction conditions is paramount to the success of this synthesis:

-

Potassium tert-butoxide in liquid ammonia: This combination provides a sufficiently strong basic environment to initiate the reaction.

-

tert-Butyl hydroperoxide: A suitable oxidizing agent for this transformation.

-

Low Temperature (-35 °C): Precise temperature control is essential to manage the exothermic nature of the reaction and to minimize the formation of side products.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4-chloro-3-nitropyridine.[2]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 4-chloro-3-nitropyridine | 13091-23-1 | 158.54 g/mol | 13.55 g | 85.47 mmol |

| Potassium tert-butoxide | 865-47-4 | 112.21 g/mol | 23.98 g | 213.67 mmol |

| tert-Butyl hydroperoxide (5.5 M in decane) | 75-91-2 | 90.12 g/mol | 16.32 mL | 89.74 mmol |

| Liquid Ammonia | 7664-41-7 | 17.03 g/mol | 74.0 mL | 3418.64 mmol |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 370 mL | - |

| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 g/mol | 50 mL | - |

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Preparation of the Base Solution: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, condense liquid ammonia (74.0 mL) in anhydrous tetrahydrofuran (THF, 170 mL). Cool the mixture to -78 °C.[2]

-

Carefully add solid potassium tert-butoxide (23.98 g) to the solution. Allow the mixture to slowly warm to -35 °C.[2]

-

Preparation of the Substrate Solution: In a separate vessel under a nitrogen atmosphere, dissolve 4-chloro-3-nitropyridine (13.55 g) in anhydrous THF (200 mL) and cool to 0 °C.[2]

-

To this solution, add tert-butyl hydroperoxide (5.5 M in decane, 16.32 mL) dropwise over 5 minutes.[2]

-

Reaction: Slowly add the solution from step 4 to the base solution from step 2, maintaining the reaction temperature at -35 °C.[2]

-

Stir the resulting mixture at -35 °C for 1.5 hours.[2]

-

Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).[2]

-

Allow the mixture to slowly warm to room temperature overnight.[2]

-

Concentrate the reaction mixture under reduced pressure.[2]

-

Filter the resulting brown precipitate and wash it with cold water.[2]

-

Dry the solid under vacuum overnight to yield this compound as a yellow solid (14.66 g, 98% yield).[2]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Appearance | Yellow to brown solid[2] |

| Molecular Formula | C5H3ClN2O3[2] |

| Molecular Weight | 174.54 g/mol [2] |

| Boiling Point | 258.0±40.0 °C (Predicted)[2] |

| Density | 1.61±0.1 g/cm3 (Predicted)[2] |

Spectroscopic Data

Safety and Handling

-

This reaction should be carried out by trained personnel in a well-ventilated fume hood.

-

Liquid ammonia is a hazardous substance and should be handled with extreme care.

-

Potassium tert-butoxide is a strong base and is corrosive.

-

tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthetic protocol detailed in this guide provides a highly efficient and high-yielding route to this compound from 4-chloro-3-nitropyridine. The procedure, while requiring careful control of reaction conditions, is straightforward and utilizes readily available reagents. This method represents a significant improvement for the synthesis of this valuable chemical intermediate, empowering further research and development in medicinal and materials chemistry.

References

An In-Depth Technical Guide to the Tautomerism of 4-Chloro-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium of pyridinone derivatives is a critical parameter that dictates their physicochemical properties, biological activity, and behavior in medicinal chemistry applications. This guide provides a comprehensive technical overview of the lactam-lactim tautomerism of 4-Chloro-5-nitropyridin-2(1H)-one. We delve into the structural and electronic factors governing this equilibrium, present detailed, self-validating experimental protocols for its characterization using spectroscopic methods, and outline a robust computational workflow for theoretical prediction. By synthesizing established principles with practical methodologies, this document serves as an essential resource for researchers engaged in the study and application of substituted pyridinones.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. For heteroaromatic systems like pyridinones, the lactam-lactim tautomerism can significantly influence a molecule's hydrogen bonding capacity, lipophilicity, pKa, and ultimately, its interaction with biological targets. The ability to characterize and predict the predominant tautomeric form under physiological conditions is therefore paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates.

This compound presents a compelling case study in this regard. The presence of a strongly electron-withdrawing nitro group and a halogen substituent on the pyridinone core is expected to modulate the electronic properties of the ring and influence the position of the tautomeric equilibrium. This guide provides a detailed exploration of the tautomeric landscape of this molecule, offering both the theoretical underpinnings and the practical tools necessary for its comprehensive investigation.

The Tautomeric Equilibrium of this compound

The tautomerism of this compound involves the interconversion between the lactam (amide) form, This compound , and the lactim (enol) form, 4-chloro-5-nitropyridin-2-ol .

Caption: Lactam-lactim tautomerism of this compound.

The position of this equilibrium (KT) is influenced by several factors:

-

Electronic Effects of Substituents: The electron-withdrawing nature of the chloro and nitro groups is anticipated to decrease the electron density on the pyridine ring. This generally favors the lactam form, which is less aromatic but possesses a more polarized amide bond that can be stabilized by these substituents.

-

Solvent Polarity: Polar solvents tend to favor the more polar tautomer. The lactam form, with its distinct carbonyl and N-H groups, typically has a larger dipole moment than the lactim form and is therefore expected to be more stabilized in polar solvents.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with both tautomers. Protic solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing both forms to varying degrees.

-

Temperature: The tautomeric equilibrium is a thermodynamic process, and thus, the equilibrium constant is temperature-dependent.

Experimental Characterization of the Tautomeric Equilibrium

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound. The following protocols are designed to be self-validating, providing corroborating evidence from different spectroscopic techniques.

Synthesis of the Target Compound and "Locked" Derivatives

To definitively assign spectroscopic signals to each tautomer, it is highly recommended to synthesize the "locked" N-methyl (lactam) and O-methyl (lactim) derivatives.

-

Synthesis of this compound: A reported synthesis involves the reaction of 4-chloro-3-nitropyridine with potassium tert-butoxide and tert-butyl hydroperoxide in liquid ammonia and THF.[1]

-

Synthesis of 1-methyl-4-chloro-5-nitropyridin-2(1H)-one (Locked Lactam): This can be achieved by the N-methylation of this compound using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

-

Synthesis of 2-methoxy-4-chloro-5-nitropyridine (Locked Lactim): This derivative can be synthesized via the O-methylation of this compound, often using a reagent like diazomethane or by employing silver salts to promote O-alkylation.

These locked derivatives serve as invaluable standards for interpreting the spectroscopic data of the tautomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution, as the chemical shifts of nuclei are highly sensitive to their electronic environment.[2]

3.2.1. Solvent-Dependent 1H NMR Analysis

This experiment aims to qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium.

Protocol:

-

Prepare solutions of this compound at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, and CD3OD).

-

Acquire 1H NMR spectra for each solution, as well as for the locked N-methyl and O-methyl derivatives in the same solvents.

-

Analysis:

-

Compare the spectra of the tautomeric compound to those of the locked derivatives to assign the signals corresponding to the lactam and lactim forms.

-

Integrate the signals unique to each tautomer to determine their relative populations in each solvent. The equilibrium constant (KT = [lactim]/[lactam]) can then be calculated.

-

Expected Outcome: It is anticipated that the proportion of the lactam tautomer will increase with increasing solvent polarity.

3.2.2. Variable-Temperature (VT) NMR Spectroscopy

VT-NMR allows for the determination of the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.[3][4]

Protocol:

-

Prepare a solution of this compound in a suitable deuterated solvent that allows for a wide temperature range (e.g., DMSO-d6 or toluene-d8).

-

Acquire 1H NMR spectra at a series of temperatures (e.g., in 10 K increments from 298 K to 378 K).

-

Analysis:

-

At each temperature, calculate the equilibrium constant (KT) from the integration of the signals corresponding to each tautomer.

-

Construct a van 't Hoff plot (ln KT vs. 1/T). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

Caption: Workflow for determining thermodynamic parameters via VT-NMR.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the lactam and lactim forms typically exhibit distinct absorption maxima due to differences in their conjugated systems.[5]

3.3.1. Determination of the Tautomeric Equilibrium Constant

Protocol:

-

Prepare a series of solutions of this compound in a chosen solvent.

-

Acquire the UV-Vis absorption spectrum for each solution.

-

Acquire the spectra of the locked N-methyl and O-methyl derivatives under the same conditions to identify the λmax for each tautomer.

-

Analysis:

-

The relative amounts of the two tautomers can be determined by deconvolution of the overlapping absorption bands, using the spectra of the locked derivatives as references.

-

Alternatively, if there are wavelengths where only one tautomer absorbs significantly, the equilibrium constant can be calculated using the Beer-Lambert law.

-

3.3.2. Spectrophotometric pKa Determination

The pKa of the compound can provide insights into the acidity of the N-H proton in the lactam form or the O-H proton in the lactim form.

Protocol:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a constant amount of a stock solution of this compound to each buffer solution.

-

Acquire the UV-Vis spectrum for each solution.

-

Analysis:

| Parameter | Predicted Value | Source |

| pKa | 6.59 ± 0.10 | ChemicalBook[6] |

Computational Chemistry Workflow

Quantum chemical calculations provide a powerful theoretical framework for understanding and predicting tautomeric equilibria.[11][12][13]

Caption: A typical workflow for the computational study of tautomerism.

Protocol:

-

Geometry Optimization: Optimize the geometries of both the lactam and lactim tautomers in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Solvation Modeling: To simulate the effect of different solvents, perform single-point energy calculations on the gas-phase optimized geometries using an implicit solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Energy Calculations: Calculate the relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in different solvents. The tautomer with the lower Gibbs free energy is the more stable form. The equilibrium constant can be calculated using the equation ΔG = -RTlnKT.

-

Transition State Search: To understand the kinetics of the interconversion, a transition state search can be performed (e.g., using QST2 or QST3 methods) to locate the transition state structure connecting the two tautomers.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the two tautomeric minima.

Expected Outcome: Computational results are expected to corroborate the experimental findings, showing a preference for the lactam form, particularly in polar solvents. The calculated energy barrier for interconversion will provide insight into the kinetic stability of the individual tautomers.

Implications for Drug Development

The predominance of the lactam form of this compound in polar environments, such as aqueous physiological media, has significant implications for its potential use in drug development:

-

Receptor Interactions: The lactam tautomer presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which will dictate its binding mode to target proteins.

-

Physicochemical Properties: The higher polarity of the lactam form will influence its solubility, permeability, and metabolic stability.

-

Chemical Reactivity: The different functional groups of the lactam and lactim tautomers will exhibit distinct chemical reactivities, which is a crucial consideration for prodrug design and understanding potential metabolic pathways.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of electronic, solvent, and thermodynamic factors. A comprehensive understanding of this equilibrium requires a synergistic approach combining the synthesis of "locked" derivatives, detailed spectroscopic analysis using NMR and UV-Vis techniques, and robust computational modeling. The methodologies and insights presented in this guide provide a clear and actionable framework for researchers to thoroughly characterize the tautomeric behavior of this and other substituted pyridinones, thereby facilitating their informed application in medicinal chemistry and drug discovery.

References

- 1. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hi-tec.tripod.com [hi-tec.tripod.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Chloro-5-nitropyridin-2(1H)-one in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-5-nitropyridin-2(1H)-one in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its determination. We delve into the physicochemical properties of the molecule, offer a theoretical basis for solvent selection, and provide step-by-step methodologies for both equilibrium and spectroscopic solubility assessments. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable and reproducible solubility data, which is critical for process optimization, purification, and formulation development.

Introduction: The Significance of Solubility

This compound is a versatile heterocyclic building block used in the synthesis of a variety of biologically active molecules.[1][2] The solubility of such an intermediate is a critical physical property that profoundly impacts every stage of its lifecycle in a laboratory or industrial setting. Accurate solubility data is indispensable for:

-

Reaction Optimization: Selecting an appropriate solvent can dramatically influence reaction kinetics, yield, and purity by ensuring all reactants remain in the solution phase.

-

Purification: Crystallization, a primary method for purification, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: For compounds intended for biological screening, understanding their solubility in various vehicles, including organic co-solvents, is a prerequisite for creating effective testing solutions.

-

Process Safety and Scalability: Knowledge of solubility limits prevents precipitation in transfer lines and reactors, ensuring smooth and safe scale-up operations.

This guide provides the theoretical and practical tools necessary to systematically evaluate the solubility of this compound in a range of common organic solvents.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of a compound is dictated by its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₃ClN₂O₃ | [3][4] |

| Molecular Weight | 174.54 g/mol | [3][4] |

| Appearance | Colorless to light yellow or dark yellow to brown solid | [2][3] |

| Predicted pKa | 6.59 ± 0.10 | [3] |

| Predicted Density | 1.6 - 1.664 g/cm³ | [4][5][6] |

| Predicted XLogP3 | 0.1 | [4] |

| Polar Surface Area (PSA) | 74.9 Ų | [4] |

| Predicted Boiling Point | 258.0 - 430.9 °C at 760 mmHg |[3][4] |

Structural Analysis and Theoretical Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] The structure of this compound possesses distinct features that govern its interactions with solvents:

-

Polar Pyridinone Core: The molecule exists in a pyridinone tautomeric form. The amide-like functionality within the ring, along with the N-H group and the carbonyl group (C=O), provides sites for strong dipole-dipole interactions and hydrogen bonding (N-H as a donor, C=O as an acceptor).

-

Electron-Withdrawing Groups: The chloro (–Cl) and nitro (–NO₂) groups are strongly electron-withdrawing, contributing significantly to the molecule's overall polarity.

-

Low Lipophilicity: The predicted XLogP3 value of 0.1 suggests a relatively balanced hydrophilic-lipophilic character, indicating that it is not excessively non-polar.[4]

Based on this analysis, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone are expected to be excellent solvents. Their polarity can solvate the polar regions of the molecule, but they do not compete for hydrogen bonding sites, allowing for strong solute-solvent interactions.

-

Moderate to Good Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and water are likely to be effective.[3] They can engage in hydrogen bonding with the N-H and C=O groups. However, the energy cost of breaking the solvent's own hydrogen-bonding network may slightly limit solubility compared to polar aprotic solvents.

-

Low Solubility in Non-Polar Solvents: Solvents like Hexane, Toluene, and Diethyl Ether are predicted to be poor solvents.[3] They lack the polarity and hydrogen-bonding capability to effectively overcome the strong intermolecular forces (crystal lattice energy) of the solid compound.

The following diagram illustrates the key molecular features influencing solubility.

Caption: Molecular structure and key sites for intermolecular interactions.

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7] An alternative, higher-throughput method using UV-Vis spectroscopy is also described.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Mandatory Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4] All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[4]

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An "excess" ensures that undissolved solid remains after equilibrium is reached. A general guideline is to add 2-3 times the expected amount.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurry to equilibrate for a sufficient period, typically 24 to 72 hours. This duration is critical to ensure equilibrium is reached; shorter times may result in an underestimation of solubility.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the same temperature to allow the excess solid to settle. Visual inspection should confirm the presence of undissolved solid.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. Filtration is crucial to remove all solid particulates.[8]

-

Gravimetric Analysis (Optional but direct):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid residue corresponds to the amount of dissolved solute.

-

-

Quantitative Analysis (HPLC):

-

Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration using the calibration curve.

-

-

Calculation:

-

From Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample in mL)

-

-

From HPLC Analysis:

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

-

-

Protocol 2: UV-Vis Spectrophotometry Method

This method is faster and requires less material, making it suitable for screening multiple solvents. It relies on creating a calibration curve based on Beer-Lambert Law.[8]

Step-by-Step Methodology:

-

Determine λmax: Prepare a dilute solution of the compound in a chosen solvent (e.g., ethanol) and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Create a concentrated stock solution of the compound in the solvent of interest by accurately weighing the solid and dissolving it in a known volume of solvent.

-

Perform a series of serial dilutions to generate at least five standard solutions of known, decreasing concentrations.[8]

-

Measure the absorbance of each standard at λmax.

-

Plot absorbance versus concentration. The result should be a linear curve with an R² value > 0.99.

-

-

Prepare and Analyze Saturated Solution:

-

Generate a saturated solution as described in Protocol 1 (Steps 1-5).

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Solubility (mg/mL) = (Calculated concentration in mg/mL) x (Dilution Factor)

-

The general workflow for experimental solubility determination is depicted below.

Caption: General experimental workflow for solubility determination.

Data Presentation

For clarity and comparative purposes, the experimentally determined solubility data should be summarized in a structured table.

Table 2: Template for Reporting Solubility Data

| Organic Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

|---|---|---|---|---|---|

| Toluene | Non-Polar | 25 | Shake-Flask | ||

| Acetone | Polar Aprotic | 25 | Shake-Flask | ||

| Acetonitrile | Polar Aprotic | 25 | Shake-Flask | ||

| DMSO | Polar Aprotic | 25 | Shake-Flask | ||

| Methanol | Polar Protic | 25 | Shake-Flask |

| Ethanol | Polar Protic | 25 | | | Shake-Flask |

Conclusion

While specific quantitative solubility data for this compound is not readily found in scientific literature, this guide provides the necessary framework for its systematic determination. By understanding the compound's physicochemical properties and applying the detailed experimental protocols provided, researchers can generate the high-quality data essential for advancing their work in organic synthesis, process chemistry, and drug discovery. The principles and methodologies outlined herein are robust, grounded in established chemical theory, and designed to yield accurate and reproducible results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound, CAS No. 850663-54-6 - iChemical [ichemical.com]

- 6. 4-Chloro-5-nitropyridin-2-ol | CAS#:850663-54-6 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

commercial suppliers of 4-Chloro-5-nitropyridin-2(1H)-one

An In-depth Technical Guide to the Commercial Sourcing and Application of 4-Chloro-5-nitropyridin-2(1H)-one for Drug Discovery

For research scientists and drug development professionals, the procurement of high-quality chemical intermediates is a critical, yet often underestimated, step in the discovery pipeline. The integrity of a multi-stage synthesis and the validity of biological data hinge on the purity and consistency of starting materials. This guide provides a detailed overview of this compound, a versatile heterocyclic building block, focusing on its commercial availability, quality control, and applications in medicinal chemistry.

Compound Profile: this compound

This compound (CAS No. 850663-54-6) is a substituted pyridinone derivative. The presence of multiple reactive sites—a chloro group, a nitro group, and the pyridinone core—makes it a valuable intermediate for constructing more complex molecular architectures. Its utility is particularly noted in the synthesis of novel therapeutic agents.

Key Physicochemical Properties:

-

Appearance: Typically a yellow or brown solid.

-

Synonyms: 4-Chloro-5-nitro-2-hydroxypyridine, 4-Chloro-5-nitro-2(1H)-pyridinone[3]

The strategic placement of the electron-withdrawing nitro group and the displaceable chloro atom allows for a range of chemical transformations, making it a key component in the design of targeted inhibitors and other bioactive molecules.

Commercial Suppliers and Procurement Strategy

Sourcing high-purity this compound requires careful evaluation of various commercial suppliers. The table below summarizes a selection of vendors offering this compound. Researchers should note that availability, purity, and documentation can vary.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity/Specification | Notes |

| ChemLyte Solutions (via Echemi) | 850663-54-6 | Industrial Grade | A China-based manufactory with several years of history on the Echemi platform.[3] |

| Pharmaffiliates | 850663-54-6 | Not specified | Specializes in bulk specialty chemicals; requires login for pricing and availability details.[1] |

| ChemScene | 850663-54-6 | ≥98% | Provides detailed physicochemical data and safety information on their website.[2] |

| BLDpharm | 850663-54-6 | Not specified | Lists the compound and offers online ordering.[4] |

| Pure Chemistry Scientific (via Guidechem) | 850663-54-6 | 95% | Provides pricing per gram.[5] |

| Alchem Pharmtech | 850663-54-6 | Not specified | Lists the product with basic chemical properties.[6] |

| Synthonix | Not specified | Not specified | Lists the compound with a catalog number [C40596].[7] |

Expert Insight: A Self-Validating Procurement Workflow

Simply ordering from a catalog is insufficient for critical drug development programs. A robust, self-validating procurement process is essential. This involves initial supplier vetting, requesting a Certificate of Analysis (CoA) for a specific lot, and performing in-house analytical validation before the material is released into the research workflow. This ensures that the material's identity, purity, and impurity profile are known and consistent across batches.

Below is a workflow diagram illustrating this best-practice approach.

Caption: Workflow for sourcing and validating a critical chemical intermediate.

Synthesis and Quality Control Protocol

Understanding the synthesis of this compound provides insight into potential impurities. A common laboratory-scale synthesis has been reported, which is detailed below.[8]

Experimental Protocol: Synthesis of 4-Chloro-5-nitropyridin-2-ol [8]

-

Step 1: Preparation of Potassium tert-butoxide solution. In a flask under a nitrogen atmosphere, concentrate liquid ammonia (74.0 mL) in tetrahydrofuran (THF, 170 mL) and cool the mixture to -78 °C. Add solid potassium tert-butoxide (23.98 g) and allow the mixture to slowly warm to -35 °C.

-

Step 2: Preparation of reactant solution. In a separate vessel under nitrogen, add tert-butyl hydroperoxide (5.5 M in decane, 16.32 mL) dropwise to a solution of 4-chloro-3-nitropyridine (13.55 g) in THF (200 mL) at 0 °C over 5 minutes.

-

Step 3: Reaction. Slowly add the solution from Step 2 to the potassium tert-butoxide mixture from Step 1. Stir the resulting reaction mixture at -35 °C for 1.5 hours.

-

Step 4: Quenching and Isolation. Quench the reaction by adding a saturated ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature overnight. Concentrate the mixture under reduced pressure.

-

Step 5: Purification. Filter the resulting brown precipitate and wash it with cold water. Dry the solid under a vacuum to yield 4-chloro-5-nitropyridin-2-ol as a yellow solid. The reported characterization includes ¹H NMR and mass spectrometry.

Trustworthiness through Self-Validation: In-House QC

The supplier's CoA provides a baseline, but internal validation is paramount for trustworthiness. A standard QC panel for a compound like this should include:

-

Identity Confirmation:

-

Purity Assessment:

-

HPLC/UPLC: The primary technique for quantifying purity. A standard method would use a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) and UV detection. Purity should ideally be >98% for use in sensitive biological assays or complex synthetic sequences.

-

-

Impurity Profile:

-

Analysis of the HPLC chromatogram can reveal the presence of starting materials (e.g., 4-chloro-3-nitropyridine) or side products. Understanding this profile is crucial for troubleshooting subsequent synthetic steps.

-

Applications in Drug Discovery

The value of this compound lies in its role as a versatile building block. The chlorine is susceptible to nucleophilic substitution, and the nitro group can be reduced to an amine, opening up numerous avenues for derivatization.

-

Inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1): This compound is explicitly mentioned as a reactant in the design and synthesis of cyclohexyloxy-pyridyl derivatives that act as inhibitors of DGAT1, an enzyme implicated in metabolic disorders.[8]

-

Scaffolds for Kinase Inhibitors: Pyridinone rings are common scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The functional handles on this molecule allow for its elaboration into more complex structures designed to fit into ATP-binding pockets.

-

General Intermediate for Heterocyclic Chemistry: Substituted pyridines are foundational in pharmaceuticals.[9] The presence of both a halogen and a nitro group makes this compound a valuable starting point for creating diverse libraries of compounds for screening. The broader importance of chloro-containing molecules in FDA-approved drugs underscores the utility of such intermediates.[10] Related pyridinone structures are also being explored as inhibitors for other oncogenic targets like mutant isocitrate dehydrogenase 1 (mIDH1).[11]

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][3]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage & Disposal: Store in a well-ventilated place and keep the container tightly closed.[3] Dispose of contents/container in accordance with local regulations.

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[2] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 850663-54-6|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Synthonix, Inc > 850663-54-6 | this compound [synthonix.com]

- 8. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 4-Chloro-5-nitropyridin-2(1H)-one

An In-depth Technical Guide to the Safe Handling and Application of 4-Chloro-5-nitropyridin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (CAS No: 850663-54-6) is a highly functionalized heterocyclic compound increasingly utilized as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its pyridine core, substituted with reactive chloro and nitro groups, makes it a versatile building block for constructing complex molecular architectures.[2][3] However, this inherent reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound, ensuring both personnel safety and experimental integrity.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are foundational to its safe handling. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 850663-54-6 | [4][5] |

| Molecular Formula | C₅H₃ClN₂O₃ | [4][6] |

| Molecular Weight | 174.54 g/mol | [4][5] |

| Synonyms | 4-Chloro-5-nitro-2-hydroxypyridine, 4-Chloro-5-nitropyridin-2-ol | [4][7] |

| Appearance | Yellow crystalline solid | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [4][8] |

| Boiling Point | 258.0 ± 40.0 °C at 760 mmHg | [8] |

| Flash Point | 109.9 ± 27.3 °C | [4][8] |

| pKa | 6.59 ± 0.10 (Predicted) | [1] |

Hazard Identification and Toxicology

Understanding the specific hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety controls. The compound is classified as hazardous and requires careful handling to avoid exposure.[8][9]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [4] |

Toxicological Profile: The "Why" Behind the Hazards

-

Harmful if Swallowed or Inhaled (H302, H332): The toxicity of nitroaromatic compounds can be linked to their metabolic reduction, which can generate reactive nitroso and hydroxylamino intermediates. These species can lead to methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen, and other forms of cellular damage.[10] While specific data for this compound is limited, this general mechanism for related chemicals underscores the need to prevent internal exposure.

-

Skin and Eye Irritation (H315, H319): The compound's chemical structure can react with biological macromolecules in the skin and eyes, leading to irritation, inflammation, and potential tissue damage.[4] Prolonged or repeated contact should be strictly avoided.

-

Respiratory Irritation (H335): As a fine powder, the compound can be easily aerosolized. Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[4]

Standard Operating Procedure: Safe Handling and Storage

A self-validating protocol for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict hygiene practices.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All weighing, transferring, and reaction setups involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile.

-

Eye Protection: Chemical safety goggles are mandatory.[8] If there is a splash risk, a face shield should be worn in addition to goggles.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]

-

Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron is recommended.[4][8]

-

Respiratory Protection: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[8]

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound.

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is crucial for maintaining the compound's stability and preventing accidental release.

-

Environment: Keep in a dry, cool, and well-ventilated place.[4] A designated, locked cabinet is recommended.[4]

-

Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[4][8]

Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce harm.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Seek medical attention if you feel unwell.[8]

-

Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][9] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][8] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][8]

Spill Response Protocol

A systematic approach to spill cleanup is essential to prevent secondary contamination.

Step 1: Evacuate and Secure

-

Alert others in the immediate area.

-

Evacuate non-essential personnel.

-

Ensure the area is well-ventilated (fume hood on high).

Step 2: Assess and Prepare

-

Assess the size of the spill and whether it can be safely managed by lab personnel.

-

Don appropriate PPE, including respiratory protection if necessary.

Step 3: Contain and Clean

-

For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to avoid raising dust.

-

Carefully sweep up the material and place it into a tightly sealed, labeled container for hazardous waste.[8]

-

Do not allow the material to enter drains or water courses.[8]

Step 4: Decontaminate

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials in a labeled hazardous waste container.

Step 5: Report

-

Report the incident to the laboratory supervisor and institutional safety office.

Caption: Emergency spill response workflow.

Chemical Reactivity and Stability

-

Stability: The compound is chemically stable under standard ambient conditions (room temperature).[11]

-

Conditions to Avoid: Avoid heat, flames, and sparks.[8] Also, avoid the formation of dust, as fine dust dispersed in air can be explosive.[12]

-

Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the compound.[8][9]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[8][9]

Application in Research and Development: A Note on Synthesis

This compound serves as a valuable precursor in medicinal chemistry. The chloro and nitro groups are key reactive handles. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amine, providing another point for diversification, a common strategy in the synthesis of bioactive molecules.[3][13]

Example Synthetic Protocol: Preparation of 4-Chloro-5-nitropyridin-2-ol

A literature procedure describes the synthesis from 4-chloro-3-nitropyridine.[7] This multi-step process involves careful control of temperature and reagents.

Key Steps:

-

A solution of potassium tert-butoxide in liquid ammonia and THF is prepared and warmed to -35 °C.

-

In a separate vessel, a solution of 4-chloro-3-nitropyridine in THF is treated with tert-butyl hydroperoxide at 0 °C.

-

The second solution is slowly added to the first at -35 °C and stirred for 1.5 hours.

-

The reaction is quenched with saturated ammonium chloride solution.

-

Workup involves concentration, filtration of the precipitate, washing with cold water, and drying under vacuum to yield the product.[7]

This protocol is provided for informational purposes only and must be conducted with a full risk assessment and adherence to all safety procedures outlined in this guide.

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][9]

-

Best Practices: Do not mix with other waste. Leave the chemical in its original container if possible. Contaminated containers should be treated as the product itself.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Chloro-5-nitro-2-hydroxypyridine | 850663-54-6 [chemicalbook.com]

- 8. 4-Chloro-5-nitropyridin-2-ol | CAS#:850663-54-6 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. nbinno.com [nbinno.com]

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloro-5-nitropyridin-2(1H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its chemical architecture, featuring a pyridinone core, a potent electron-withdrawing nitro group, and a strategically positioned chlorine atom, makes it a valuable intermediate for constructing complex molecular scaffolds.[1] The reactivity of the C4-chlorine atom is the cornerstone of its synthetic utility. This guide provides an in-depth analysis of the electronic factors governing this reactivity, focusing on the mechanism of Nucleophilic Aromatic Substitution (SNAr). We will explore the causality behind its enhanced susceptibility to nucleophilic attack and provide field-proven protocols for its derivatization with various nucleophiles, establishing a framework for its effective use in research and development.

Introduction: The Molecular Architecture and Its Implications

This compound (CAS No. 850663-54-6) is a yellow crystalline solid with the molecular formula C₅H₃ClN₂O₃.[1] It serves as a critical building block for a range of biologically active molecules, including potential antiviral and antibacterial agents.[1] The synthetic potential of this molecule is almost entirely dictated by the lability of its chlorine substituent. Understanding the interplay of its functional groups is paramount to exploiting its capabilities.

-

The Pyridinone Ring: The pyridine ring's inherent electron-deficient nature, caused by the electronegative nitrogen atom, predisposes it to nucleophilic attack, a characteristic that distinguishes it from electron-rich rings like benzene.[2]

-

The Nitro Group (-NO₂): Positioned at C5, this powerful electron-withdrawing group is the primary activating feature of the molecule. Through both inductive and resonance effects, it drastically lowers the electron density of the aromatic ring, particularly at the ortho (C4 and C6) and para (C2) positions.[2][3]

-

The Chlorine Atom (-Cl): Located at the C4 position (ortho to the nitro group), the chlorine atom is the focal point of reactivity. The profound electron deficiency at this carbon, engineered by the combined effects of the ring nitrogen and the nitro group, makes it an excellent electrophilic site for nucleophilic aromatic substitution.[3][4]

Below is a diagram illustrating the key structural features of the molecule.

Caption: Structure of this compound.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atom in this compound proceeds via the addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[5][6] This pathway is fundamentally different from Sₙ1 or Sₙ2 reactions and is enabled by the specific electronic architecture of the substrate.[4]

Pillar of Trustworthiness: The SNAr mechanism is a two-step process. Its validity is self-evident in the requirement for electron-withdrawing groups; without them, the crucial intermediate is too high in energy to form, and the reaction does not proceed.[3][7]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity The negative charge, delocalized throughout the ring and onto the nitro group, is the key to the intermediate's stability. The aromaticity is then restored as this charge collapses, expelling the chloride ion, which is a good leaving group.[7]

The crucial role of the nitro group is to act as an "electron sink," delocalizing the negative charge of the Meisenheimer complex through resonance. This stabilization lowers the activation energy of the first, rate-determining step, making the reaction kinetically feasible.[3][7]

Caption: The Addition-Elimination pathway of the SNAr reaction.

Reactivity with Common Nucleophile Classes

The activated nature of the C4-Cl bond allows for reactions with a wide array of nucleophiles. The choice of nucleophile, solvent, and temperature are critical parameters for achieving high-yield, selective transformations.

N-Nucleophiles (Amines)

Reactions with primary and secondary amines are among the most common and synthetically useful transformations of this substrate, leading to various 4-amino-5-nitropyridin-2(1H)-one derivatives.

Expertise in Action: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile. In some cases, using an excess of the amine nucleophile can serve the same purpose.

Protocol: General Procedure for Amination

-

Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1-1.5 eq).

-

Base Addition: A non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq) is added to the mixture.

-

Reaction: The mixture is stirred at a temperature ranging from 25 °C to 100 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude solid is washed with water and a non-polar solvent (e.g., diethyl ether or hexane) and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

O-Nucleophiles (Alkoxides and Hydroxides)

Alkoxides and hydroxides can readily displace the chlorine to form the corresponding ethers and the parent hydroxy compound, respectively.

Expertise in Action: These reactions are typically rapid. Anhydrous conditions are essential when using alkoxides to prevent the formation of the less-desired hydrolysis product. The alkoxide is often generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH).

Protocol: General Procedure for Ether Formation

-

Alkoxide Generation: In a separate flask under an inert atmosphere (N₂ or Ar), the desired alcohol (1.5 eq) is dissolved in anhydrous THF. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

-

Setup: The solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C.

-

Reaction: The freshly prepared alkoxide solution is added dropwise to the substrate solution. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography.

S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react efficiently to produce 4-thioether derivatives.[8] Their conjugate bases, thiolates, are even more potent and react under milder conditions.[8]

Expertise in Action: Thiolate anions are readily formed by treating the thiol with a base like K₂CO₃ or NaH.[8][9] Due to the high nucleophilicity of sulfur, these reactions can often be run at or below room temperature, minimizing side reactions.

Protocol: General Procedure for Thioether Formation

-

Setup: To a solution of this compound (1.0 eq) in DMF are added the desired thiol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: The mixture is stirred at room temperature (20-25 °C). The reaction is typically complete within 1-4 hours (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Summary and Comparative Reactivity

While specific kinetic data for this exact substrate is proprietary or dispersed in patent literature, a qualitative and semi-quantitative understanding can be established based on well-known principles of nucleophilicity. The following table summarizes expected outcomes and conditions for various nucleophiles.

| Nucleophile Class | Example Nucleophile | Relative Reactivity | Typical Temperature (°C) | Key Considerations |

| S-Nucleophiles | Ethanethiol (EtSH) | Very High | 20 - 50 | Requires a mild base (e.g., K₂CO₃); high nucleophilicity allows for mild conditions. |

| N-Nucleophiles | Piperidine | High | 25 - 80 | Requires a base to scavenge HCl; steric hindrance can affect rate. |

| O-Nucleophiles | Sodium Methoxide (NaOMe) | Moderate to High | 0 - 60 | Anhydrous conditions are crucial to prevent hydrolysis. |

| N-Nucleophiles | Aniline | Moderate | 80 - 120 | Less nucleophilic than aliphatic amines; requires higher temperatures. |

| O-Nucleophiles | Water (Hydrolysis) | Low | > 100 | Generally requires forcing conditions or strong base catalysis. |

Conclusion

The chlorine atom at the C4 position of this compound is highly activated towards nucleophilic aromatic substitution. This reactivity is a direct and predictable consequence of the powerful electron-withdrawing effects of the ring nitrogen and, most importantly, the C5-nitro group. The ability to functionalize this position with a diverse range of nitrogen, oxygen, and sulfur nucleophiles makes this compound an exceptionally versatile platform for the synthesis of novel chemical entities. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to confidently and efficiently utilize this valuable synthetic intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-5-nitropyridin-2(1H)-one via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Nitropyridin-2-one Scaffold

In the landscape of modern medicinal chemistry and agrochemical development, the pyridine ring system is a privileged scaffold, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. The functionalization of this ring is therefore a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and predictable method for forging carbon-heteroatom bonds on electron-deficient aromatic systems.[1][2]

This guide focuses on 4-Chloro-5-nitropyridin-2(1H)-one , a highly versatile building block for SNAr chemistry. Its reactivity is precisely tuned by its electronic architecture:

-

Powerful Activation: The nitro group (NO₂) at the C5-position is a potent electron-withdrawing group. Through resonance and inductive effects, it strongly depletes electron density from the pyridine ring, particularly at the ortho (C4) and para (C6) positions, making them highly electrophilic and susceptible to nucleophilic attack.[1][3][4]

-

Excellent Leaving Group: The chlorine atom at the C4-position is an effective leaving group, readily displaced upon nucleophilic attack.

-

Modulating Pyridinone Tautomerism: The pyridin-2(1H)-one moiety exists in equilibrium with its 2-hydroxypyridine tautomer. This feature can influence solubility and reactivity, and the N-H proton can be a site for deprotonation, a factor that must be managed during reaction design.

This combination of features makes this compound an ideal substrate for introducing a diverse array of functional groups, enabling the rapid generation of compound libraries for screening and lead optimization.[5][6]

Reaction Principle: The Addition-Elimination Mechanism

The SNAr reaction of this compound does not proceed via a direct displacement (like an SN2 reaction) or a cationic intermediate (like an SN1 reaction). Instead, it follows a well-established two-step addition-elimination pathway .[2][3][7]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (C4). This step is typically the rate-determining step. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][4][8]

-

Elimination & Aromaticity Restoration: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the C5-nitro group, which provides substantial stabilization. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[3][4]

Caption: The SNAr addition-elimination mechanism.

Core Applications and Nucleophile Scope

The high reactivity of this compound allows for its successful reaction with a broad range of nucleophiles, making it a valuable precursor for diverse molecular scaffolds.

-

N-Nucleophiles: Primary and secondary aliphatic amines (e.g., piperidine, morpholine, benzylamine) are highly effective nucleophiles that typically react under mild conditions. Aryl amines, being less nucleophilic, may require elevated temperatures.

-

S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this reaction, often reacting rapidly at room temperature in the presence of a suitable base to form the corresponding thioethers.[9]

-

O-Nucleophiles: Alcohols and phenols can also be used, though they generally require stronger bases (e.g., sodium hydride, potassium tert-butoxide) to generate the more potent alkoxide or phenoxide nucleophile.

These transformations are foundational in the synthesis of bioactive molecules, including inhibitors of diacylglycerol acyltransferase 1 (DGAT1) and various agrochemicals.[5][6]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a potential irritant.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Morpholine)

This protocol describes a typical reaction with a strong secondary amine nucleophile, which generally proceeds to completion under mild conditions.

Materials and Reagents:

-

This compound (1.0 eq)

-

Morpholine (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).

-

Nucleophile Addition: Add morpholine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or heat to 50-60 °C if the reaction is sluggish.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-